molecular formula C7H10FNO2S B2431186 (1-Cyanocyclopentyl)methanesulfonyl fluoride CAS No. 2138259-07-9

(1-Cyanocyclopentyl)methanesulfonyl fluoride

Cat. No.: B2431186
CAS No.: 2138259-07-9
M. Wt: 191.22
InChI Key: MQSUGBCDZBDDGH-UHFFFAOYSA-N
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Description

(1-Cyanocyclopentyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C₇H₁₀FNO₂S. It is known for its unique structure, which includes a cyanocyclopentyl group attached to a methanesulfonyl fluoride moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopentyl)methanesulfonyl fluoride typically involves the reaction of cyclopentyl cyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclopentyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyanocyclopentyl)methanesulfonyl fluoride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (1-Cyanocyclopentyl)methanesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a potential inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The cyanide group may also interact with biological targets, although its specific role is less well understood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyanocyclopentyl)methanesulfonyl fluoride is unique due to the presence of both a reactive sulfonyl fluoride group and a cyanocyclopentyl group. This combination of functional groups provides distinct reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

(1-cyanocyclopentyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSUGBCDZBDDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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